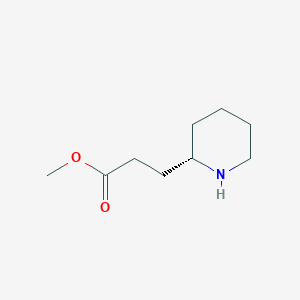
Methyl (S)-3-(piperidin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2S)-piperidin-2-yl]propanoate is an organic compound that belongs to the class of esters It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2S)-piperidin-2-yl]propanoate typically involves the esterification of 3-[(2S)-piperidin-2-yl]propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized and the ester is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of methyl 3-[(2S)-piperidin-2-yl]propanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2S)-piperidin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(2S)-piperidin-2-yl]propanoic acid.
Reduction: 3-[(2S)-piperidin-2-yl]propanol.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[(2S)-piperidin-2-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-[(2S)-piperidin-2-yl]propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active piperidine moiety, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate: Similar structure but contains a pyrrolidine ring instead of a piperidine ring.
Ethyl 3-[(2S)-piperidin-2-yl]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-[(2S)-piperidin-2-yl]butanoate: Similar structure but with an additional carbon in the ester chain.
Uniqueness
Methyl 3-[(2S)-piperidin-2-yl]propanoate is unique due to its specific combination of a piperidine ring and a methyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 3-[(2S)-piperidin-2-yl]propanoate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
WNCDARXPYRSBAF-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H]1CCCCN1 |
Canonical SMILES |
COC(=O)CCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















